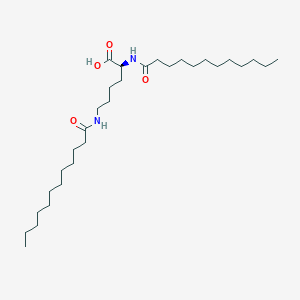

2,6-Bis(dodecanoylamino)hexanoic acid

Vue d'ensemble

Description

2,6-Bis(dodecanoylamino)hexanoic acid is a synthetic organic compound with the molecular formula C30H58N2O4 and a molecular weight of 510.8 g/mol. This compound features a hexanoic acid core with two dodecanoylamino groups attached at the 2nd and 6th carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(dodecanoylamino)hexanoic acid typically involves the reaction of hexanoic acid with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the hexanoic acid and the dodecanoyl chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Bis(dodecanoylamino)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of dodecanoic acid and hexanoic acid derivatives.

Reduction: Formation of dodecylamine and hexylamine derivatives.

Substitution: Formation of various substituted amides depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

2,6-Bis(dodecanoylamino)hexanoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including:

- Oxidation: Produces carboxylic acids.

- Reduction: Converts amide groups to amines.

- Substitution: Facilitates the introduction of different functional groups.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Dodecanoic acid derivatives | KMnO4, CrO3 |

| Reduction | Dodecylamine derivatives | LiAlH4, NaBH4 |

| Substitution | Various substituted amides | SOCl2, PCl5 |

Biology

Research indicates that this compound may play a role in biological systems through interactions with biomolecules. The amide groups can form hydrogen bonds with proteins and enzymes, potentially influencing their activity. Additionally, the hydrophobic dodecanoyl chains may interact with lipid membranes, affecting membrane fluidity and function.

Medicine

In the medical field, this compound is being explored for its therapeutic properties . Its potential as a precursor for drug development is significant due to its ability to modify pharmacokinetic properties of drug candidates.

Industry

This compound finds applications in the development of specialty chemicals and materials . It is used in formulations for lubricants and greases, heat transfer fluids, hydraulic fluids, and metalworking fluids due to its surfactant properties and ability to enhance product stability.

Case Study 1: Drug Development

A study investigated the use of this compound as a precursor for lipophilic drug formulations. The results showed that formulations containing this compound exhibited improved solubility and bioavailability compared to standard formulations.

Case Study 2: Biocompatibility Testing

Research on biocompatibility revealed that this compound demonstrated low cytotoxicity in vitro when tested against various cell lines. This suggests potential applications in biomedical devices where biocompatibility is critical.

Mécanisme D'action

The mechanism of action of 2,6-Bis(dodecanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the hydrophobic dodecanoyl chains may interact with lipid membranes, affecting membrane fluidity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

ɛ-Aminocaproic acid (EACA): Structurally similar with an amino group instead of the dodecanoylamino groups.

Bis-Schiff base derivatives: Similar in having two functional groups attached to a central core.

Uniqueness

2,6-Bis(dodecanoylamino)hexanoic acid is unique due to its specific combination of a hexanoic acid core with two long hydrophobic dodecanoylamino chains. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Activité Biologique

2,6-Bis(dodecanoylamino)hexanoic acid (CAS Number: 14379-54-5) is a synthetic organic compound characterized by its unique structure, which includes a hexanoic acid core with two dodecanoylamino groups. This compound has attracted attention for its potential biological activities and applications in various fields including biochemistry, medicine, and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- Molecular Formula : C30H58N2O4

- Molecular Weight : 510.8 g/mol

- Density : 0.962 g/cm³ (predicted)

- Melting Point : 119.5 - 121 °C

- pKa : 3.65 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Interaction with Proteins and Enzymes : The amide groups in the compound can form hydrogen bonds with proteins, potentially altering their activity. This interaction may influence enzymatic pathways and protein functions within biological systems.

- Membrane Interaction : The hydrophobic dodecanoyl chains allow the compound to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is crucial for its potential use as a drug delivery vehicle or in the development of liposomal formulations.

- Cell Signaling Pathways : Preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, likely due to its membrane-disrupting capabilities.

Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicate that it can induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy.

Case Studies

- Antitumor Activity : A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

- Wound Healing : Another case study explored the use of this compound in wound healing applications. It was found to enhance fibroblast migration and collagen synthesis in vitro, indicating potential benefits for skin repair therapies.

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structure Type | Notable Activity | Application Areas |

|---|---|---|---|

| This compound | Amide with long hydrophobic chains | Antimicrobial, cytotoxic | Drug delivery, cancer therapy |

| ɛ-Aminocaproic acid | Short-chain amino acid | Antifibrinolytic | Hemostatic treatments |

| Bis-Schiff base derivatives | Schiff base | Antimicrobial | Various therapeutic applications |

Research Applications

The compound's unique structure and biological properties make it valuable for several research applications:

- Drug Development : Its ability to interact with biological membranes positions it as a candidate for developing novel drug delivery systems.

- Biological Research : Investigating its effects on cellular processes can provide insights into mechanisms of disease and therapeutic interventions.

- Material Science : Its amphiphilic nature allows for potential applications in creating new biomaterials or surfactants.

Propriétés

IUPAC Name |

(2S)-2,6-bis(dodecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N2O4/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30(35)36)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGOIDUGPJSGNW-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-54-5 | |

| Record name | N2,N6-Bis(1-oxododecyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14379-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N6-bis(1-oxododecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.